molecular formula C6H13ClN2O3 B3003522 (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride CAS No. 148248-25-3

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride

Cat. No.: B3003522
CAS No.: 148248-25-3
M. Wt: 196.63
InChI Key: YKZTXOMGFUVZSN-RFKZQXLXSA-N
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Description

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O3 and its molecular weight is 196.63. The purity is usually 95%.
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Scientific Research Applications

Optical Resolution and Structural Analysis

  • Optical resolutions of related compounds, like (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, have been studied, focusing on the melting point, solubility, and infrared spectrum. Such studies are crucial in obtaining optically active compounds and understanding their racemic structures (Shiraiwa et al., 2006).
  • The use of optical resolution by preferential crystallization has been employed to achieve high optical purities of related compounds, which is significant for the preparation of optically active substances (Shiraiwa et al., 2003).

Pharmacokinetics and Metabolism

  • Pharmacokinetic studies have been conducted on drugs like Alminoprofen, which is closely related to the compound . These studies include synthesis, structural and stereochemical characterization, and understanding the intrinsic degradation kinetics of the diastereomers (Baba et al., 2018).

Computational Analysis and Drug Design

  • Computational peptidology assisted by conceptual density functional theory has been used for studying new antifungal tripeptides related to the compound, providing insights into molecular properties, structures, and reactivity descriptors, which are critical in drug design processes (Flores-Holguín et al., 2019).

Impact on Drug Properties

  • Research on modifications of structurally similar compounds, like (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid, has shown the potential for increased drug effectiveness and skin permeability. This indicates the importance of molecular modifications in enhancing drug properties (Ossowicz-Rupniewska et al., 2022).

Molecular and Crystal Structure Analysis

  • Studies on related compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, provide insights into molecular spectroscopy and crystallography, which are fundamental in understanding the physical and chemical properties of such compounds (Tressler & Zondlo, 2014).

Enzymatic Reactions and Biochemistry

  • Enzymatic reactions, such as the ethanolamine ammonia-lyase reaction, involving similar compounds have been explored to understand their biochemical behavior and reaction mechanisms (Diziol et al., 2005).

Mechanism of Action

Target of Action

L-Alanyl-D-alanine hydrochloride, also known as D-Alanyl-D-Alanine, primarily targets enzymes involved in bacterial cell wall synthesis, such as D-Ala-D-Ala ligase (Ddl) and alanine racemase (Alr) . These enzymes play crucial roles in the formation of the peptidoglycan layer, a major component of the bacterial cell wall .

Mode of Action

The compound interacts with its targets by mimicking the natural substrate of these enzymes, the D-Ala-D-Ala dipeptide . By binding to the D-Ala-D-Ala terminus of the nascent cell wall peptidoglycan, it prevents the cross-linking process, thereby interfering with cell wall synthesis .

Biochemical Pathways

The affected pathway is the bacterial cell wall biosynthesis pathway . The inhibition of Ddl and Alr enzymes disrupts the formation of the peptidoglycan layer, affecting the structural integrity of the bacterial cell wall .

Pharmacokinetics

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%). Elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Result of Action

The primary result of L-Alanyl-D-alanine hydrochloride’s action is the inhibition of bacterial cell wall synthesis . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Action Environment

The action of L-Alanyl-D-alanine hydrochloride can be influenced by environmental factors. For instance, D-alanylation of lipoteichoic acids in the bacterial cell wall can confer resistance to cationic peptides by increasing the cell wall density . This suggests that the efficacy of L-Alanyl-D-alanine hydrochloride could be affected by the presence of other compounds in the environment that modify the bacterial cell wall .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZTXOMGFUVZSN-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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